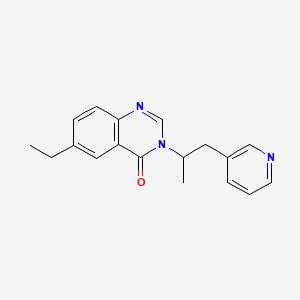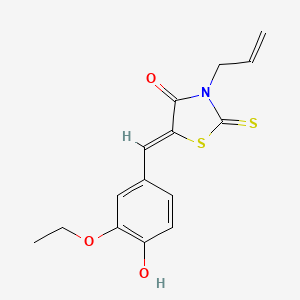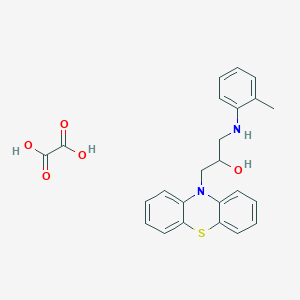
1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid is a complex organic compound that combines the structural features of phenothiazine and aniline derivatives Phenothiazine is a heterocyclic compound known for its applications in dyes, antipsychotic drugs, and insecticides
Preparation Methods
The synthesis of 1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with phenothiazine, nitration followed by reduction can introduce amino groups.
Alkylation: The amino group can be alkylated using appropriate alkyl halides under basic conditions.
Condensation: The final step involves the condensation of 2-methylaniline with the alkylated phenothiazine derivative in the presence of oxalic acid, which acts as a catalyst and stabilizing agent
Industrial production methods often employ similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the phenothiazine ring
Common reagents include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions include various substituted phenothiazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its antipsychotic and antimicrobial properties, leveraging the pharmacological activities of phenothiazine derivatives.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, influencing biological pathways.
Pathways Involved: It can modulate oxidative stress pathways, neurotransmitter systems, and microbial cell walls, leading to its therapeutic effects
Comparison with Similar Compounds
1-(2-Methylanilino)-3-phenothiazin-10-ylpropan-2-ol can be compared with other phenothiazine derivatives and aniline compounds:
Phenothiazine Derivatives: Similar compounds include chlorpromazine and promethazine, which are well-known for their antipsychotic and antihistamine properties.
Aniline Compounds: Compounds like N-methylaniline and 2-methylaniline share structural similarities but differ in their reactivity and applications
Properties
IUPAC Name |
1-(2-methylanilino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS.C2H2O4/c1-16-8-2-3-9-18(16)23-14-17(25)15-24-19-10-4-6-12-21(19)26-22-13-7-5-11-20(22)24;3-1(4)2(5)6/h2-13,17,23,25H,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQBUCNPZJYDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol](/img/structure/B6088435.png)
![1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B6088443.png)
![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6088459.png)
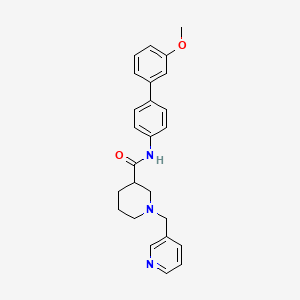
![1-[2-[3-(1-Methylimidazole-2-carbonyl)piperidin-1-yl]-2-oxoethyl]piperidin-2-one](/img/structure/B6088478.png)
![2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide](/img/structure/B6088485.png)
![2-butyl-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)
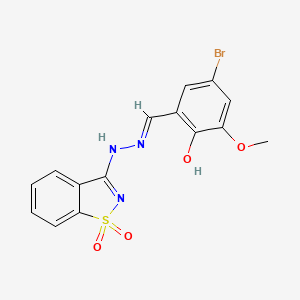
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)
![6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)
